molecular formula C6H8ClF2NO2 B050120 Morpholine, 4-(chlorodifluoroacetyl)-(9CI) CAS No. 121412-23-5

Morpholine, 4-(chlorodifluoroacetyl)-(9CI)

Cat. No. B050120
M. Wt: 199.58 g/mol
InChI Key: KHQMSGPROFTABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic organic compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of morpholine, 4-(chlorodifluoroacetyl)-(9CI) is not well understood. However, it is believed to interact with various biomolecules, including proteins and nucleic acids. It is also known to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in various applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on morpholine, 4-(chlorodifluoroacetyl)-(9CI). One direction is to further investigate its mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Finally, there is a need to develop new methods for synthesizing and purifying morpholine, 4-(chlorodifluoroacetyl)-(9CI) that are more efficient and environmentally friendly.

Synthesis Methods

Morpholine, 4-(chlorodifluoroacetyl)-(9CI) can be synthesized through the reaction of chlorodifluoroacetyl chloride and morpholine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has various scientific research applications, including its use as a building block in the synthesis of pharmaceutical compounds. It is also used as a reagent in the synthesis of agrochemicals and polymers. Additionally, it is used in the development of new materials, such as liquid crystals and fluorescent dyes.

properties

CAS RN

121412-23-5

Product Name

Morpholine, 4-(chlorodifluoroacetyl)-(9CI)

Molecular Formula

C6H8ClF2NO2

Molecular Weight

199.58 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-morpholin-4-ylethanone

InChI

InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2

InChI Key

KHQMSGPROFTABL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C(F)(F)Cl

Canonical SMILES

C1COCCN1C(=O)C(F)(F)Cl

synonyms

Morpholine, 4-(chlorodifluoroacetyl)- (9CI)

Origin of Product

United States

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